molecular formula C19H20N6O B2982050 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide CAS No. 2034360-74-0

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide

Cat. No.: B2982050
CAS No.: 2034360-74-0
M. Wt: 348.41
InChI Key: UNRNJAJGTUCJNQ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine (four-membered nitrogen-containing ring) at the 4-position of the pyrimidine is further functionalized with an N-ethyl-N-phenylcarboxamide group.

Properties

IUPAC Name

N-ethyl-N-phenyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-2-24(16-7-4-3-5-8-16)19(26)15-12-23(13-15)17-11-18(21-14-20-17)25-10-6-9-22-25/h3-11,14-15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNJAJGTUCJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a member of a class of pyrazole and pyrimidine derivatives that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17_{17}H20_{20}N6_{6}O
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 2097132-94-8

The compound features a pyrazole ring linked to a pyrimidine moiety, which is further connected to an azetidine carboxamide. This unique combination of heterocycles is pivotal for its biological activities.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from commercially available pyrazole and pyrimidine derivatives. The general synthetic route includes:

  • Formation of the pyrazole-pyrimidine linkage.
  • Alkylation with ethyl and phenyl groups.
  • Carboxamide formation through reaction with appropriate amines.

Various methods have been documented for synthesizing similar compounds, often utilizing coupling agents like HATU or DIPEA in DMF solvent systems to facilitate reactions .

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds containing the pyrazole and thiazole moieties have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The presence of the pyrazole ring has been correlated with the inhibition of specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

Compounds derived from pyrazole-pyrimidine scaffolds have shown promise in reducing inflammation markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Screening : A series of related compounds were evaluated for their antimicrobial activity using the well diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents .
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound:

Structural FeatureActivity
Pyrazole RingAntimicrobial, anticancer
Pyrimidine LinkageEnhanced bioactivity through interaction with biological targets
Azetidine MoietyContributes to binding affinity and selectivity

Comparison with Similar Compounds

Key structural attributes :

  • Pyrimidine-pyrazole core : Enhances π-π stacking interactions with aromatic residues in biological targets.
  • N-ethyl-N-phenylcarboxamide : Balances lipophilicity and steric bulk, influencing membrane permeability and metabolic stability.

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-based heterocycles with diverse pharmacological and agrochemical applications. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues with Pyrimidine Cores

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate (Compound 9)

  • Core structure : Pyrrolo[2,3-d]pyrimidine (a bicyclic system) instead of pyrimidine.
  • Substituents: A piperidin-4-yl group linked to a fluorinated isonicotinoyl moiety, increasing hydrophobicity and metabolic resistance.
  • Key difference: The bicyclic core enhances planar stacking but reduces solubility compared to the monocyclic pyrimidine in the target compound .

1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (BJ52846)

  • Core structure : Pyrimidine substituted with imidazole (vs. pyrazole in the target compound).
  • Substituents : Thiadiazole carboxamide and piperidine.
  • Key difference : Imidazole’s dual hydrogen-bonding capacity may improve target affinity, while thiadiazole enhances metabolic stability but reduces bioavailability .

Analogues with Azetidine or Related Rings

1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide (BJ52910)

  • Core structure : Pyrimidine-pyrazole identical to the target compound.
  • Substituents : Piperidine-3-carboxamide with a pyridinylmethyl group (vs. azetidine in the target).

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide

  • Core structure : Matches the target compound’s pyrimidine-pyrazole-azetidine framework.
  • Substituents : Oxadiazole replaces N-ethyl-N-phenylcarboxamide.
  • Key difference: Oxadiazole’s electron-deficient nature may enhance π-stacking but reduce solubility.

Functional Group Variations

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

  • Core structure: 1,2,3-Triazole with pyridine and ethoxymethyleneamino groups.
  • Key difference : Triazole’s electron delocalization (shorter C–N bonds: 1.366–1.348 Å vs. 1.47 Å for single bonds) enhances stability but limits rotational freedom compared to pyrazole .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Core structure : Pyrazolo[3,4-b]pyridine (fused rings) instead of pyrimidine.
  • Substituents : Ethyl-methyl-pyrazole and phenyl groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrimidine-pyrazole Azetidine, N-ethyl-N-phenylcarboxamide Not provided Balanced lipophilicity, rigidity
BJ52910 Pyrimidine-pyrazole Piperidine, pyridinylmethyl 363.42 Higher flexibility
BJ52846 Pyrimidine-imidazole Piperidine, thiadiazole 370.43 Enhanced metabolic stability
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide Pyrimidine-pyrazole Azetidine, oxadiazole 326.31 Electron-deficient, lower solubility
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole Pyridine, ethoxymethyleneamino Not provided High stability, agrochemical potential

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill equations using GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values from triplicate experiments .

Comparative & Mechanistic Studies

Q. How does this compound’s activity compare to structurally similar pyrazole-pyrimidine hybrids?

  • Methodological Answer :
  • Docking Studies : Compare binding modes in target proteins (e.g., kinases) using AutoDock Vina.
  • Free Energy Perturbation (FEP) : Quantify affinity differences between trifluoromethyl () and methyl substituents .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on its enzymatic inhibition?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize deuterated analogs to probe rate-determining steps.
  • Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure kcat/KMk_{cat}/K_M changes .

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